molecular formula C23H19NO4 B11401675 3-(3-methoxybenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

3-(3-methoxybenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

Cat. No.: B11401675
M. Wt: 373.4 g/mol
InChI Key: FVCUVBHQRHLIOV-UHFFFAOYSA-N
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Description

    3-(3-methoxybenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one: , belongs to the coumarin family.

  • This compound has a unique structure, combining a coumarin core with an oxazinone ring. The methoxybenzyl group at position 3 adds further complexity.
  • Preparation Methods

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Researchers explore its synthetic versatility and use it as a building block for more complex molecules.

      Biology and Medicine: Investigated for anti-HIV, anticancer, anti-microbial, antioxidant, and anti-inflammatory properties.

  • Mechanism of Action

    • The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
  • Comparison with Similar Compounds

      Similar Compounds: Other coumarins, such as 7-hydroxy-4-methyl coumarin, 3-methoxy coumarin, and 4-methoxy coumarin, share structural features.

      Uniqueness: The combination of the methoxybenzyl group and the oxazinone ring sets 3-(3-methoxybenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one apart.

    Properties

    Molecular Formula

    C23H19NO4

    Molecular Weight

    373.4 g/mol

    IUPAC Name

    3-[(3-methoxyphenyl)methyl]-2,4-dihydroisochromeno[3,4-f][1,3]benzoxazin-6-one

    InChI

    InChI=1S/C23H19NO4/c1-26-16-6-4-5-15(11-16)12-24-13-20-21(27-14-24)10-9-18-17-7-2-3-8-19(17)23(25)28-22(18)20/h2-11H,12-14H2,1H3

    InChI Key

    FVCUVBHQRHLIOV-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=CC(=C1)CN2CC3=C(C=CC4=C3OC(=O)C5=CC=CC=C45)OC2

    Origin of Product

    United States

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